molecular formula C9H7N3 B1406821 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1352888-45-9

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B1406821
Key on ui cas rn: 1352888-45-9
M. Wt: 157.17 g/mol
InChI Key: AIDYYUVRNVVYJF-UHFFFAOYSA-N
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Patent
US09243001B2

Procedure details

To a stirred solution of compound 2-amino-4-methylnicotinonitrile (1 equiv.) in water was added chloroacetaldehyde (55% aq. solution) (1.2 equiv.) and the reaction was heated at 80° C. for 16 h. On completion, it was quenched by 1N NaOH till pH 8. Solid precipitated was filtered and vacuum dried to afford the title compound (75% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].Cl[CH2:12][CH:13]=O>O>[CH3:10][C:6]1[CH:7]=[CH:8][N:9]2[CH:12]=[CH:13][N:1]=[C:2]2[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C(=CC=N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On completion, it was quenched by 1N NaOH till pH 8
CUSTOM
Type
CUSTOM
Details
Solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2N(C=C1)C=CN2)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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